4-Isobutoxy-3-methoxybenzaldehyde
Overview
Description
4-Isobutoxy-3-methoxybenzaldehyde is a chemical compound with the CAS Number: 66488-79-7. It has a molecular weight of 208.26 and its molecular formula is C12H16O3 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Isobutoxy-3-methoxybenzaldehyde is 1S/C12H16O3/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-7,9H,8H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-Isobutoxy-3-methoxybenzaldehyde is a liquid at room temperature . Its molecular weight is 208.26 .Scientific Research Applications
Synthesis and Chemical Properties
- Isovanillin, chemically related to 4-Isobutoxy-3-methoxybenzaldehyde, is used as a medical intermediate in the food and pharmaceutical industries. Its synthesis methods have been a focus of research due to market demand (Huang Xiao-fen, 2015).
- Spectroscopic and quantum chemical investigations of 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, were carried out using density functional theory (DFT) (A. Abbas, H. Gökce, S. Bahçelī, 2016).
Molecular Interactions and Applications
- Intermolecular interactions and molecular docking studies of 4-methoxybenzaldehyde showed its potential inhibitory activity on Tyrosinase, an enzyme important in food coloration (H. Ghalla, Noureddine ISSAOUI, F. Bardak, A. Atac, 2018).
- Vanillin, a related compound, has been studied for its synthesis methods due to its wide use in pharmaceutical, perfumery, and food flavoring industries (Tan Ju, Liao Xin, 2003).
Technological Applications
- Electrochemical paired electrolysis has been used to synthesize 4-methoxybenzaldehyde, demonstrating a method of driving organic reaction chemistry under ambient conditions with electricity (Rebecca S. Sherbo et al., 2018).
- Green synthesis methods have been developed for Schiff bases of vanillin, a compound closely related to 4-Isobutoxy-3-methoxybenzaldehyde, using HPLC and UV spectrophotometry for qualitative analysis (Sridevi Chigurupati et al., 2017).
Medical and Pharmacological Studies
- Phenolic compounds derived from roots of Gastrodia elata, including a compound structurally similar to 4-Isobutoxy-3-methoxybenzaldehyde, have been studied for their anti-asthmatic activity (Young-Woon Jang, J. Lee, Chang Jong Kim, 2010).
properties
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAGRBSXKXJZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350103 | |
Record name | 4-isobutoxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-3-methoxybenzaldehyde | |
CAS RN |
66488-79-7 | |
Record name | 4-isobutoxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66488-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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